molecular formula C14H15N3OS B2689763 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 396723-14-1

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2689763
CAS No.: 396723-14-1
M. Wt: 273.35
InChI Key: MGCMPFJGRQRBMP-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is of interest due to its potential pharmacological properties and its unique structural features, which include a thieno[3,4-c]pyrazole core fused with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylphenylhydrazine with a thieno[3,4-c]pyrazole derivative, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrazole derivatives.

    Substitution: N-substituted acetamide derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, pain, or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
  • N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Uniqueness

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its pharmacological properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for further research and development .

Biological Activity

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrazole class, which is known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. Herein, we explore its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a thieno[3,4-c]pyrazole core fused with an acetamide group. The synthesis typically involves the cyclization of 2-methylphenylhydrazine with a thieno[3,4-c]pyrazole derivative followed by acetylation. Common solvents used in the synthesis include ethanol and acetic acid, with triethylamine often acting as a catalyst.

This compound has been shown to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in various biochemical pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator of receptors involved in pain and inflammatory responses.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism of Action
Study AA549 (lung cancer)0.5Induces apoptosis via caspase activation
Study BC6 (glioblastoma)0.8Inhibits PCNA expression
Study CMCF7 (breast cancer)1.0Modulates receptor activity

These studies suggest that the compound exhibits potent cytotoxic effects at low concentrations across multiple cancer types.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It has demonstrated the ability to reduce inflammatory markers in vitro and in vivo models. The modulation of specific cytokines involved in inflammation suggests potential therapeutic applications in chronic inflammatory diseases.

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells showed that treatment with this compound resulted in significant cell death through apoptosis pathways. The study highlighted the compound's potential for developing new lung cancer therapies .
  • Case Study on Glioblastoma : Research indicated that glioblastoma cells treated with this compound exhibited morphological changes characteristic of apoptosis alongside decreased viability .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-5-3-4-6-13(9)17-14(15-10(2)18)11-7-19-8-12(11)16-17/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMPFJGRQRBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320694
Record name N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

396723-14-1
Record name N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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